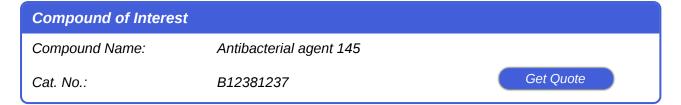


An In-depth Technical Guide to the Antimicrobial Peptide OP-145

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of the antibacterial agent OP-145. The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical Structure and Physicochemical Properties

OP-145 is a synthetic, 24-amino acid cationic antimicrobial peptide. It is a derivative of the human cathelicidin LL-37, specifically corresponding to amino acids 13-36, and has been modified to enhance its amphipathic helical structure.[1] The primary sequence and key physicochemical properties of OP-145 are summarized in the tables below.

Table 1: Amino Acid Sequence and Modifications of OP-145[1][2]



Feature	Description	
Amino Acid Sequence	Ac-Ile-Gly-Lys-Glu-Phe-Lys-Arg-Ile-Val-Glu-Arg- Ile-Lys-Arg-Phe-Leu-Arg-Glu-Leu-Val-Arg-Pro- Leu-Arg-NH2	
One-Letter Code	Ac-IGKEFKRIVERIKRFLRELVRPLR-NH2	
N-terminal Modification	Acetylation	
C-terminal Modification	Amidation	

Table 2: Physicochemical Properties of OP-145[1][3][4]

Property	Value		
Molecular Formula	C142H246N46O31		
Molecular Weight	3093.76 g/mol		
Net Charge	+8 at pH 7.4 (calculated)		
Hydrophobicity	High (calculated)		
Secondary Structure	Predominantly α -helical in the presence of membranes		
Appearance	Off-white to light yellow powder[4]		
Purity (HPLC)	≥ 98.0%[4]		

Antimicrobial Properties and Spectrum of Activity

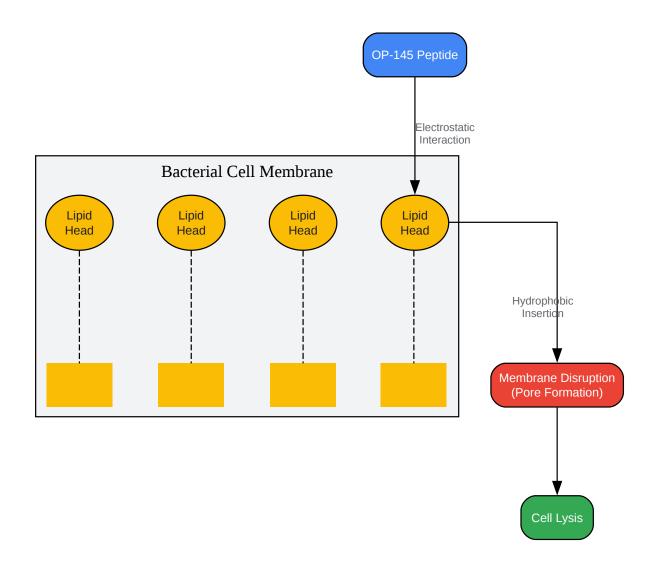
OP-145 exhibits potent, broad-spectrum antibacterial activity against a range of pathogens, including multidrug-resistant strains. Its primary mechanism of action involves the disruption of bacterial cell membrane integrity.

Mechanism of Action

The antimicrobial activity of OP-145 is primarily driven by its cationic and amphipathic nature. The positively charged residues facilitate the initial electrostatic interaction with the negatively



charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gramnegative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. Following this initial binding, the hydrophobic face of the peptide inserts into the lipid bilayer, leading to membrane thinning, permeabilization, and eventual cell lysis.[4][5] This direct action on the cell membrane contributes to a low propensity for developing bacterial resistance.



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Mechanism of OP-145 on the bacterial cell membrane.

Antibacterial Efficacy



OP-145 has demonstrated significant efficacy against a variety of clinically relevant bacteria, most notably against methicillin-resistant Staphylococcus aureus (MRSA).[2][6] It is also effective against other Gram-positive and Gram-negative bacteria.

Table 3: Minimum Inhibitory Concentrations (MICs) of OP-145 against Various Bacterial Strains

Bacterial Species	Strain	MIC (μg/mL)	МІС (µМ)	Reference
Staphylococcus aureus	MRSA (9 clinical isolates)	Not specified	Significant activity observed	[6]
Staphylococcus aureus	(Generic)	Not specified	0.8 - 1.6	[4]
Acinetobacter baumannii	MDR strains	4 - >64	Not specified	[7]
Escherichia coli	ATCC 25922	Not specified	MIC reported	[8]
Pseudomonas aeruginosa	(Generic)	Not specified	Not specified	[9]
Klebsiella pneumoniae	MBL-producing	Not specified	Geometric mean of 7.8 for a similar peptoid	[10]

Note: Data for some species are inferred from studies on similar peptides or are not specified in micromolar concentrations. Further targeted studies are needed for a complete profile.

Anti-Biofilm Activity

A critical aspect of OP-145's efficacy is its ability to inhibit the formation of and eradicate established bacterial biofilms. Biofilms are a major contributor to chronic infections and antibiotic resistance. Studies have shown that OP-145 significantly reduces biofilm formation by MRSA.[2][6]

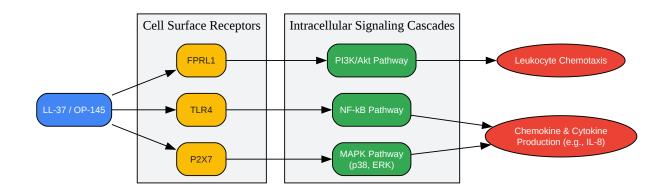
Immunomodulatory Properties



As a derivative of the human cathelicidin LL-37, OP-145 is presumed to possess immunomodulatory functions, a key feature of many host defense peptides. LL-37 is known to modulate the host immune response by interacting with various cell surface and intracellular receptors, influencing cytokine production, and promoting chemotaxis.[3][11][12]

Potential Signaling Pathways

The immunomodulatory effects of LL-37 are mediated through several signaling pathways. While these have not been confirmed specifically for OP-145, its structural similarity to LL-37 suggests a potential for similar interactions.



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Potential immunomodulatory signaling pathways of OP-145.

Experimental Protocols

The following sections detail standardized protocols for evaluating the antimicrobial and antibiofilm properties of OP-145.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.



Materials:

- OP-145 peptide
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial strains
- Spectrophotometer
- Incubator

Procedure:

- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) in sterile saline. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- Peptide Dilution: Perform serial two-fold dilutions of OP-145 in CAMHB in the 96-well plate to achieve a range of desired concentrations.
- Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include a positive control (inoculum without peptide) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of OP-145 that completely inhibits visible bacterial growth.

Biofilm Inhibition and Eradication Assay

This assay quantifies the ability of OP-145 to prevent biofilm formation and eradicate preformed biofilms using crystal violet staining.

Materials:



- · OP-145 peptide
- Tryptic Soy Broth (TSB) supplemented with glucose
- 96-well flat-bottom microtiter plates
- Crystal Violet solution (0.1%)
- Ethanol (95%) or Acetic Acid (33%)
- Plate reader

Procedure for Biofilm Inhibition:

- Inoculum and Peptide Preparation: Prepare a bacterial inoculum (e.g., 1 x 10⁶ CFU/mL) in TSB with glucose. Add serial dilutions of OP-145 to the wells of a 96-well plate, followed by the bacterial inoculum.
- Incubation: Incubate the plate at 37°C for 24 hours without shaking.
- Washing: Gently remove the planktonic culture and wash the wells with sterile phosphatebuffered saline (PBS) to remove non-adherent cells.
- Staining: Add 0.1% crystal violet to each well and incubate for 15 minutes.
- Washing and Solubilization: Wash away the excess stain with water and allow the plate to air dry. Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.
- Quantification: Measure the absorbance at a wavelength of 570-595 nm using a plate reader.

Procedure for Biofilm Eradication:

- Biofilm Formation: Inoculate the wells with the bacterial suspension and incubate for 24 hours to allow for biofilm formation.
- Treatment: Remove the planktonic culture, wash the wells with PBS, and add fresh media containing serial dilutions of OP-145.

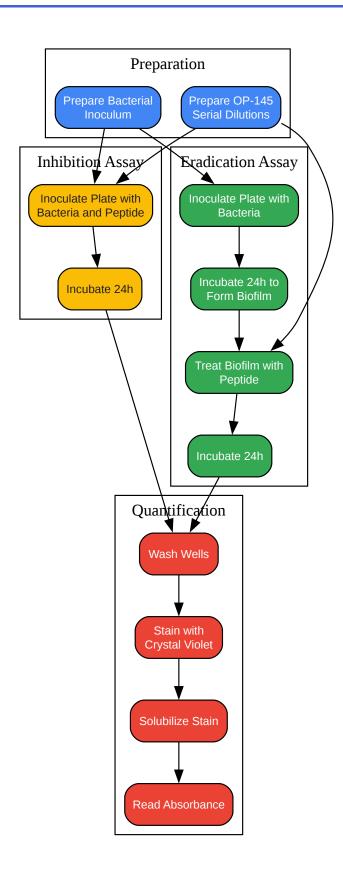
Foundational & Exploratory





- Incubation: Incubate for another 24 hours.
- Quantification: Proceed with the washing, staining, and quantification steps as described for the inhibition assay.





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Experimental workflow for biofilm assays.



Conclusion

OP-145 is a promising antimicrobial peptide with potent activity against clinically relevant pathogens, including multidrug-resistant strains. Its dual action as a direct antimicrobial agent and a potential immunomodulator makes it an attractive candidate for further development. The experimental protocols outlined in this guide provide a framework for the continued investigation of OP-145 and other novel antimicrobial peptides.

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